molecular formula C23H19FN2O4S B10882349 Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B10882349
M. Wt: 438.5 g/mol
InChI Key: QTRQDJNDEKAHHF-LDADJPATSA-N
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Description

Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate, often referred to as MTFP , belongs to the class of thiazolopyrimidine derivatives. Let’s break down its name:

    Methyl: Indicates the presence of a methyl group (CH₃).

    (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: Describes the specific arrangement of functional groups and the fused ring system.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

MTFP undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding thiazolopyrimidine N-oxide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

MTFP finds applications in:

    Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of MTFP’s effects remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

MTFP’s uniqueness lies in its fused thiazolopyrimidine core. Similar compounds include:

    Thiazolopyrimidine derivatives: Explore related structures with varying substituents.

Remember that MTFP’s properties and applications are continually investigated, and further research will enhance our understanding of this intriguing compound.

: Reference: Example reference source

Properties

Molecular Formula

C23H19FN2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl (2E)-2-[(4-fluorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19FN2O4S/c1-13-19(22(28)30-3)20(15-6-10-17(29-2)11-7-15)26-21(27)18(31-23(26)25-13)12-14-4-8-16(24)9-5-14/h4-12,20H,1-3H3/b18-12+

InChI Key

QTRQDJNDEKAHHF-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

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